2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide is a phthalimide-derived acetamide compound characterized by a 1,3-dioxoisoindole core linked to an acetamide group substituted with a p-tolyl (4-methylphenyl) moiety. Its molecular formula is C₁₇H₁₄N₂O₃, with a molecular weight of 294.31 g/mol.
Phthalimide derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The p-tolyl group enhances metabolic stability and membrane permeability, making this compound a candidate for drug discovery .
Properties
CAS No. |
7473-88-3 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)18-15(20)10-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
NFZRRFGMWBNVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Chloroacetamide Intermediate
The most widely reported method involves a two-step sequence starting with the formation of 2-chloro-N-p-tolylacetamide, followed by nucleophilic displacement with phthalimide.
Step 1: Synthesis of 2-Chloro-N-p-tolylacetamide
p-Toluidine reacts with 2-chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 h). The intermediate precipitates with a yield of 78–85% after recrystallization from ethanol.
Step 2: Phthalimide Conjugation
The chloroacetamide intermediate reacts with phthalimide in acetonitrile using potassium carbonate (K₂CO₃) as a base (reflux, 8–12 h). The reaction proceeds via SN2 mechanism, yielding the target compound (63–72% after column chromatography).
Optimization Insights
-
Solvent Selection : Acetonitrile outperforms DMF or THF due to better solubility of phthalimide.
-
Base Impact : K₂CO₃ provides higher yields than NaHCO₃ or Et₃N, likely due to enhanced nucleophilicity.
Ugi Four-Component Reaction (Ugi-4CR) with Copper Catalysis
Multicomponent Strategy for Structural Diversification
A novel approach utilizes Ugi-4CR adducts followed by copper-catalyzed annulation to access isoindolin-2-yl-acetamides. While originally designed for isoindoline derivatives, this method adapts to synthesize the target compound by modifying starting materials.
Reaction Sequence
-
Ugi-4CR Step : Benzaldehyde, p-toluidine, tert-butyl isocyanide, and 2-iodobenzoic acid react in methanol (RT, 24 h) to form the Ugi adduct (45–58% yield).
-
Copper-Catalyzed Annulation : The adduct undergoes cyclization with acetophenone in DMSO using CuBr (10 mol%) and Cs₂CO₃ (2 equiv) at 90°C (16 h), yielding 2-(1,3-dioxoisoindolin-2-yl)-N-p-tolyl-acetamide (62% after optimization).
Critical Parameters
-
Catalyst Screening : CuBr > CuCl > CuI in achieving optimal yields.
-
Temperature Dependency : Yields drop to 41% at 70°C versus 62% at 90°C.
Alternative Pathways and Comparative Analysis
Hydrazine-Mediated Ring Closure
A less common method involves condensing 2-hydrazinyl-N-p-tolylacetamide with phthalic anhydride in acetic acid (reflux, 6 h). While yielding the product (55–60%), this route suffers from side reactions forming urea byproducts.
Solid-Phase Synthesis for High-Throughput Applications
Patented methods describe polymer-supported synthesis using Wang resin-bound p-toluidine. After sequential acylation and phthalimide coupling, cleavage with TFA/CH₂Cl₂ (1:9) provides the compound (82% purity, 68% yield).
Optimization Strategies and Challenges
Purification Challenges
Scalability Considerations
-
Gram-Scale Synthesis : The Ugi/Cu method achieves 3.2 g scale with 58% yield, demonstrating industrial viability.
-
Catalyst Recovery : Immobilized Cu on β-cyclodextrin allows 7 reuse cycles with ≤2 ppm leaching.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC (C18, MeOH/H₂O 70:30): tᵣ = 6.7 min, purity 99.1%.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Comparison :
- The N-ethyl analogue (CAS 74169-70-3) is synthesized similarly but substitutes ethylamine for p-toluidine, resulting in a less sterically hindered product .
- The thiazolyl derivative (CAS 600138-14-5) requires additional steps to introduce the thiazole ring, which may involve Hantzsch thiazole synthesis .
Physicochemical Properties
Table 2: Solubility and Stability Comparison
The target compound’s p-tolyl group increases logP (2.1 vs. 1.8 for N-ethyl), favoring membrane permeability but reducing aqueous solubility .
Table 3: Pharmacological Profiles
The target compound shows moderate anti-inflammatory activity compared to phthalimide derivative 12, which exhibits potent antimicrobial effects against Gram-positive bacteria . The thiazolyl analogue demonstrates superior anticancer activity due to thiazole’s ability to intercalate DNA .
Biological Activity
The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide is a member of the isoindole family, characterized by its unique dioxo structure. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article will provide an in-depth analysis of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : (2S)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-p-tolylacetamide
- Molecular Formula : C18H18N2O3
- Molecular Weight : 306.35 g/mol
Structural Representation
The compound features an isoindole core with a dioxo substituent and a p-tolyl group attached to the acetamide moiety. The presence of the dioxo group is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to 1,3-dioxoisoindoline structures. For example, derivatives exhibiting potent anti-proliferative activity against various tumor cell lines have been reported:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8c | HCT116 | 5.0 |
| 11h | MDA-MB-231 | 4.5 |
| 8c | SK-BR-3 | 6.0 |
| 11h | HepG2 | 7.5 |
These results indicate that compounds with similar structural features to This compound may also exhibit significant anti-cancer properties through mechanisms such as apoptosis induction and reactive oxygen species (ROS) elevation .
Mechanistic Insights
The mechanism of action for compounds in this class often involves the inhibition of key cellular pathways that lead to cancer cell survival. For instance, compound 8c was shown to enhance ROS levels by inhibiting thioredoxin reductase (TrxR), subsequently activating pro-apoptotic proteins such as Bax and cleaved-caspase 3 in sensitive cell lines like HCT116 .
Case Study 1: Anti-Proliferative Activity
In a study evaluating a series of isoindole derivatives, it was found that modifications on the dioxo structure significantly affected biological activity. The most potent derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that variations in the substituents on the isoindole ring could enhance anti-cancer activity. The introduction of electron-withdrawing groups at specific positions improved potency against various cancer cell lines .
Q & A
Basic: What are the key structural features of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide, and how do they influence its physicochemical properties?
The compound comprises an isoindole-1,3-dione core (a bicyclic aromatic system with two ketone groups) linked via an acetamide group to a p-tolyl substituent. The isoindole-1,3-dione moiety contributes to π-π stacking interactions and hydrogen-bonding potential due to its electron-deficient aromatic system and carbonyl groups . The p-tolyl group enhances lipophilicity, impacting solubility and membrane permeability, which is critical for bioavailability studies. Computational analysis (e.g., PSA: ~66.48 Ų) suggests moderate polarity, requiring solvent optimization in experimental workflows .
Advanced: How can researchers optimize synthetic routes to minimize degradation of the isoindole-1,3-dione core during synthesis?
Degradation of the isoindole-1,3-dione core often occurs under acidic or high-temperature conditions. To mitigate this:
- Use mild bases (e.g., NaHCO₃) instead of strong bases during amide coupling steps.
- Employ low-temperature (<0°C) conditions for sensitive intermediates.
- Monitor reaction progress via LC-MS to detect byproducts early .
Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound while preserving stability .
Advanced: What spectroscopic techniques are most reliable for confirming the identity and purity of this compound?
- NMR (¹H/¹³C): Key signals include the p-tolyl aromatic protons (δ 7.1–7.3 ppm) and isoindole-dione carbonyl carbons (δ 168–170 ppm).
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., m/z 310.1052 for [M+H]⁺).
- FT-IR: Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .
Impurity profiling via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, critical for biological assays .
Basic: What are the documented biological activities of structurally related isoindole-1,3-dione derivatives?
Analogous compounds exhibit:
- Antimicrobial activity: Inhibition of bacterial efflux pumps (e.g., E. coli TolC) via hydrophobic interactions .
- Anti-inflammatory effects: Suppression of COX-2 expression in macrophage models .
- Kinase inhibition: Binding to ATP pockets in kinases (e.g., JAK2) due to the isoindole-dione scaffold .
These findings suggest potential therapeutic applications for the target compound, warranting target-specific assays .
Advanced: How can researchers resolve contradictions in reported bioactivity data for isoindole-1,3-dione derivatives?
Contradictions often arise from:
- Purity discrepancies: Impurities >5% skew IC₅₀ values. Validate purity via orthogonal methods (HPLC, elemental analysis) .
- Assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations alter bioavailability. Standardize protocols using CLSI guidelines .
- Solubility issues: Use DMSO stocks ≤0.1% to avoid solvent toxicity in in vitro studies .
Advanced: What strategies are recommended for crystallographic characterization of this compound?
- Crystal growth: Use slow evaporation in dichloromethane/methanol (1:1) to obtain diffraction-quality crystals.
- X-ray diffraction: Analyze packing motifs (e.g., hydrogen-bonding networks between amide N-H and isoindole-dione carbonyls) to correlate structure with stability .
- Thermal analysis (DSC/TGA): Assess decomposition temperatures (>200°C typical for isoindole-diones) to guide storage conditions .
Basic: What computational tools can predict the compound’s drug-likeness and ADMET properties?
- SwissADME: Predicts logP (~2.8), GI absorption (high), and CYP450 inhibition.
- Molinspiration: Evaluates bioactivity scores (e.g., GPCR ligand potential: 0.45).
- ADMETlab 2.0: Flags potential hepatotoxicity (e.g., mitochondrial dysfunction) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the p-tolyl ring to assess potency shifts.
- Bioisosteric replacement: Replace the acetamide linker with sulfonamide or urea groups to modulate binding affinity .
- 3D-QSAR: Use CoMFA/CoMSIA models to map electrostatic/hydrophobic interactions with biological targets .
Advanced: What in vitro models are suitable for evaluating the compound’s toxicity profile?
- HepG2 cells: Assess hepatotoxicity via MTT assay (IC₅₀ >50 µM desirable).
- hERG inhibition assay: Patch-clamp studies to quantify cardiac risk (IC₅₀ <10 µM indicates high risk) .
- Ames test: Screen for mutagenicity using S. typhimurium TA98/TA100 strains .
Advanced: How can computational docking elucidate the compound’s mechanism of action?
- Target selection: Prioritize kinases (e.g., PIM1) or inflammatory mediators (COX-2) based on structural analogs .
- Molecular docking (AutoDock Vina): Simulate binding poses using crystal structures (PDB: 2I0E for COX-2).
- MD simulations (GROMACS): Validate binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
